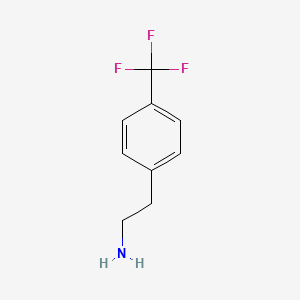

2-(4-Trifluoromethyl-phenyl)-ethylamine

概述

描述

2-(4-Trifluoromethyl-phenyl)-ethylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylamine chain.

准备方法

Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of organoboron reagents in Suzuki–Miyaura coupling reactions. These methods are favored for their efficiency and ability to produce high yields under relatively mild conditions .

化学反应分析

Types of Reactions: 2-(4-Trifluoromethyl-phenyl)-ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various trifluoromethylated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

科学研究应用

Pharmaceutical Development

The compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its ability to interact with neurotransmitter systems makes it valuable in the development of selective serotonin reuptake inhibitors (SSRIs) and other psychotropic medications.

Key Insights:

- SSRIs Development: Research indicates that derivatives of this compound can enhance the efficacy of SSRIs by improving their selectivity and potency against specific targets in the brain .

- Calmodulin-Dependent Kinases: Studies have shown that compounds based on this structure can inhibit calmodulin-dependent kinases, which are implicated in metabolic disorders, thus offering potential therapeutic benefits for conditions like obesity and diabetes .

Material Science

In material science, 2-(4-Trifluoromethyl-phenyl)-ethylamine is utilized to formulate advanced materials, including polymers and coatings. The unique properties imparted by the trifluoromethyl group enhance the durability and resistance of these materials to environmental factors.

Applications:

- Polymers: The incorporation of this compound into polymer matrices has been shown to improve mechanical properties and thermal stability .

- Coatings: Its use in protective coatings contributes to better weather resistance and longevity of materials exposed to harsh conditions.

Agricultural Chemicals

This compound also plays a crucial role in the development of agrochemicals. It enhances the efficacy of crop protection products, making it easier to combat pests and diseases.

Case Studies:

- Pesticide Formulation: Research has demonstrated that formulations containing this compound exhibit improved activity against specific agricultural pests, leading to higher crop yields .

Biochemical Research

In biochemical research, this compound is employed to study receptor interactions and cellular mechanisms. Its utility in understanding drug action is significant for developing new therapeutic strategies.

Research Findings:

- Receptor Binding Studies: The compound has been used extensively in studies aimed at elucidating the binding affinities of various receptors, providing insights into potential drug targets .

- Enzyme Inhibition: It has been identified as a valuable tool for investigating enzyme inhibition pathways, contributing to a better understanding of metabolic processes .

Data Table: Key Properties and Applications

作用机制

The mechanism of action of 2-(4-Trifluoromethyl-phenyl)-ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

相似化合物的比较

- 4-(Trifluoromethyl)phenol

- Trifluoromethyl ketones

- Trifluoromethylated pyrazoles

Comparison: Compared to these similar compounds, 2-(4-Trifluoromethyl-phenyl)-ethylamine is unique due to its ethylamine chain, which imparts distinct chemical and biological properties. This structural difference allows for a broader range of applications, particularly in drug development and material science .

生物活性

2-(4-Trifluoromethyl-phenyl)-ethylamine, often referred to as 2-(4-TFM-PEA), is a compound characterized by its trifluoromethyl substitution on the phenyl ring and an ethylamine moiety. This unique structure contributes to its potential biological activities, particularly in pharmacological contexts. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with biological membranes and various molecular targets.

The biological activity of 2-(4-TFM-PEA) is primarily attributed to its interactions with neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. Preliminary studies suggest that it may act as a dopamine reuptake inhibitor , which could increase dopamine levels in the synaptic cleft, potentially benefiting conditions such as Parkinson's disease and ADHD. Additionally, its influence on the serotonergic system may affect serotonin release or reuptake, implicating it in mood regulation and anxiety disorders.

Enzyme Inhibition and Receptor Binding

Research indicates that 2-(4-TFM-PEA) interacts with various enzymes and receptors, showcasing potential for both therapeutic and industrial applications. Its ability to modulate biochemical pathways can lead to significant effects on cellular functions .

Case Studies

- Dopaminergic System Interaction : In vitro studies demonstrated that 2-(4-TFM-PEA) significantly inhibits dopamine reuptake, suggesting a mechanism similar to established dopamine reuptake inhibitors. This property could be leveraged in developing treatments for neurodegenerative diseases.

- Serotonergic Activity : The compound has shown potential in influencing serotonin dynamics, which is crucial for mood regulation. This activity aligns with other compounds targeting the serotonergic system, indicating its therapeutic promise in treating depression and anxiety.

Comparative Analysis

To understand the uniqueness of 2-(4-TFM-PEA), it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(4-Fluorophenyl)-ethylamine | C8H10F | Lacks trifluoromethyl group; different biological activity potential. |

| 4-(Trifluoromethyl)aniline | C7H6F3N | Contains an amino group directly on the phenyl ring; different reactivity profile. |

| 3-(Trifluoromethyl)phenethylamine | C9H10F3N | Substituent position changes; may affect binding properties. |

The presence of the trifluoromethyl group in 2-(4-TFM-PEA) enhances its lipophilicity compared to these similar compounds, potentially altering its biological interactions significantly.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity 2-(4-Trifluoromethyl-phenyl)-ethylamine?

Methodological Answer:

- Condensation and Purification : Use triethylamine as a catalyst in acetonitrile for intermediates, followed by acylation with isobutyryl chloride in dichloromethane to yield derivatives (e.g., ethyl 2-[2-(1,3-dioxolan-2-yl)ethylamino]-2-(4-fluorophenyl)acetate) .

- Yield Optimization : Post-synthesis purification via column chromatography or recrystallization ensures >95% purity, as demonstrated in analogous fluorophenyl ethylamine syntheses .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via H and C NMR to identify trifluoromethyl and ethylamine moieties .

- Mass Spectrometry (MS) : Determine molecular weight (189.18 g/mol) and fragmentation patterns using high-resolution MS .

- HPLC Analysis : Assess purity using reverse-phase HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can QSAR modeling predict the anti-cancer activity of this compound derivatives?

Methodological Answer:

- Model Selection : Use QSAR parameters (R > 0.85, Q > 0.75) to prioritize derivatives with enhanced binding to targets like Polo-like kinase 1 (Plk1) .

- Ligand Design : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve ligand-receptor interactions, as validated in fluorophenyl imidazolone derivatives .

Q. How can researchers resolve discrepancies between computational binding affinity predictions and in vitro bioactivity assays?

Methodological Answer:

- Validation Protocols : Cross-validate docking results (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

- Solvent Effects : Account for solvation/desolvation penalties in simulations, which may overestimate affinity for hydrophobic pockets .

Q. What role does this compound play in stabilizing perovskite solar cells?

Methodological Answer:

- Crystallization Control : The ethylamine group interacts with lead iodide (PbI) to reduce defects in perovskite layers, enhancing photovoltaic efficiency. High-purity hydroiodide salts (99.8%) are critical for reproducibility .

- Stability Testing : Monitor degradation under UV light and humidity (85°C/85% RH) to assess long-term performance .

Q. How can this amine be incorporated into molecularly imprinted polymers (MIPs) for analyte detection?

Methodological Answer:

- Functional Monomer Design : Combine this compound with methacrylic acid and divinylbenzene to create selective cavities for neurotransmitters (e.g., tyramine) .

- Binding Kinetics : Optimize cross-linker ratios (e.g., ethylene glycol dimethacrylate) to balance specificity and rebinding capacity .

Q. Safety and Handling

Q. What are the critical safety precautions for handling this compound based on GHS classification?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS Category Xi) .

- Ventilation : Work in a fume hood to avoid inhalation of vapors (flash point: ~165°C) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Q. Key Research Findings

属性

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4H,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFOBPNVAAAACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365791 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775-00-8 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Trifluoromethyl-phenyl)-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。